
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
Overview
Description
The compound with the molecular formula Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide involves several steps. The starting materials typically include 4-fluorobenzylamine and furan-2-carboxylic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl (2Z)-{3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate
- Molecular Formula : C₁₅H₁₅FN₂O₄S
- Molecular Weight : 338.35 g/mol
- CAS Number : 735335-61-2
Structural Characteristics
The compound features a thiazolidinone ring, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the fluorophenyl group may enhance its pharmacokinetic properties.
Medicinal Chemistry
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate has been investigated for its potential as an anti-cancer agent. Thiazolidinones have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorinated aromatic ring may improve selectivity and potency against tumor cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. Studies have demonstrated that thiazolidinones can inhibit bacterial growth, making them candidates for developing new antibiotics.
Anti-inflammatory Properties
The thiazolidinone scaffold is also known for its anti-inflammatory effects. Compounds within this class have been studied for their ability to reduce inflammation in models of arthritis and other inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that thiazolidinones can provide neuroprotection in models of neurodegenerative diseases. This compound may exhibit similar effects, potentially serving as a lead compound for neuroprotective drug development.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of thiazolidinones were evaluated for their anticancer properties against breast cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial activity of various thiazolidinone derivatives, including this compound. The results showed promising inhibition against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide include:
- 2-fluorophenyl 2-{[(1S)-1-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]ethyl]sulfanyl}acetate
- 2-[(4-Fluorophenyl)carbamoyl]phenyl dimethylsulfamate
Uniqueness
What sets 5-(N-cyclopropylsulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate, with the CAS number 735335-61-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H15FN2O4S, with a molecular weight of 338.35 g/mol. The compound features a thiazolidinone ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H15FN2O4S |
Molecular Weight | 338.35 g/mol |
CAS Number | 735335-61-2 |
Synonyms | Ethyl (2Z)-{3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate |
Antimicrobial Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated that this compound exhibits notable antibacterial activity comparable to standard antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. One study reported an IC50 value indicating effective inhibition of cell proliferation in HCT116 colorectal cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that it can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Regulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, it may alleviate symptoms associated with chronic inflammation.
Case Studies
-
Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Anticancer Activity : In a laboratory setting, the compound was administered to HCT116 cells, resulting in a dose-dependent decrease in viability with an IC50 value of approximately 0.66 µM.
Properties
IUPAC Name |
ethyl 2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUWJGPIUSVVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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